molecular formula C17H16FNO2 B12858569 (3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12858569
M. Wt: 285.31 g/mol
InChI Key: XUKHZXSLUBYIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound with a unique structure that combines a biphenyl moiety with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

(3’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The biphenyl moiety can interact with hydrophobic pockets, while the pyrrolidine ring can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its specific combination of functional groups and structural features. The presence of both a biphenyl core and a pyrrolidine ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

[2-(3-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C17H16FNO2/c18-15-9-11(5-6-16(15)20)13-3-1-2-4-14(13)17(21)12-7-8-19-10-12/h1-6,9,12,19-20H,7-8,10H2

InChI Key

XUKHZXSLUBYIJE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.